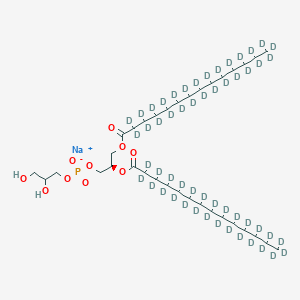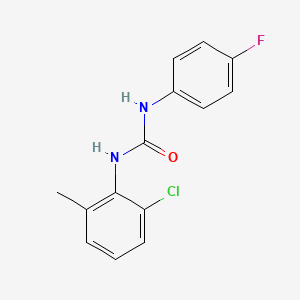
Sucrose-13C6-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose-13C6-1: is a stable isotope-labeled compound of sucrose, where six carbon atoms are replaced with the carbon-13 isotope. Sucrose itself is a disaccharide composed of glucose and fructose. This labeled compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-13C6-1 involves the incorporation of carbon-13 into the glucose and fructose units of sucrose. This can be achieved through enzymatic or chemical synthesis methods. The labeled glucose and fructose are then combined to form the labeled sucrose .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of carbon-13 enriched substrates by microorganisms that naturally produce sucrose. The resulting sucrose is then purified and labeled .
化学反应分析
Types of Reactions: Sucrose-13C6-1 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can break down sucrose into glucose and fructose.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize sucrose to form various carboxylic acids.
Reduction: Reducing agents such as sodium borohydride can reduce sucrose to form sugar alcohols.
Major Products:
Hydrolysis: Glucose and fructose.
Oxidation: Carboxylic acids.
Reduction: Sugar alcohols.
科学研究应用
Chemistry: Sucrose-13C6-1 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism .
Biology: In plant biology, it is used to study the transport and utilization of sucrose in different plant tissues .
Medicine: It is employed in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs .
Industry: this compound is used in the food industry to study the metabolic effects of sucrose consumption and its role in metabolic diseases .
作用机制
Sucrose-13C6-1 exerts its effects by participating in the same biochemical pathways as regular sucrose. It is hydrolyzed by sucrase into glucose and fructose, which are then absorbed and metabolized. The carbon-13 label allows researchers to trace these metabolic pathways using techniques like mass spectrometry .
相似化合物的比较
Sucrose-13C12: Labeled with twelve carbon-13 atoms.
Glucose-13C6: Labeled glucose.
Fructose-13C6: Labeled fructose.
Uniqueness: Sucrose-13C6-1 is unique because it allows for the tracing of both glucose and fructose pathways simultaneously, providing a comprehensive understanding of sucrose metabolism .
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
348.25 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
InChI 键 |
CZMRCDWAGMRECN-VMDNQWARSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13C@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



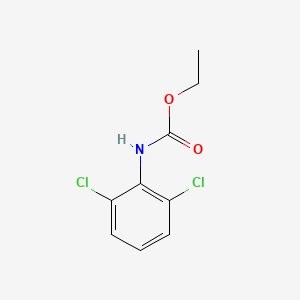
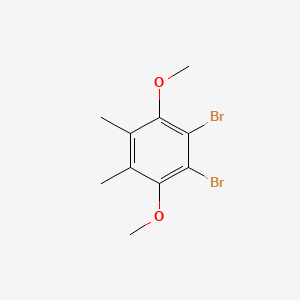
![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

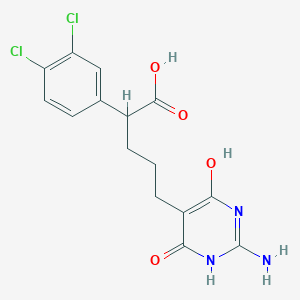

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)



